2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a diiodophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Hydrazide Formation: The final step involves the condensation of the thioether derivative with an appropriate hydrazide under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and phenolic hydroxyl groups.
Reduction: Reduction reactions can occur at the nitro or carbonyl functionalities if present.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are common in substitution reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology
Antimicrobial Activity: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Anticancer Properties: Research indicates that the compound may have anticancer properties, making it a candidate for drug development.
Industry
Mechanism of Action
The mechanism of action for 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The presence of the diiodophenyl moiety in 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C23H17ClI2N4O2S |
---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17ClI2N4O2S/c24-17-6-2-1-5-14(17)12-30-20-8-4-3-7-19(20)28-23(30)33-13-21(31)29-27-11-15-9-16(25)10-18(26)22(15)32/h1-11,32H,12-13H2,(H,29,31)/b27-11+ |
InChI Key |
LYMMCNBINKCENC-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O)Cl |
Origin of Product |
United States |
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